molecular formula C15H11Cl2N3O4S2 B2749973 2,5-dichloro-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)thiophene-3-carboxamide CAS No. 329227-20-5

2,5-dichloro-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)thiophene-3-carboxamide

Cat. No.: B2749973
CAS No.: 329227-20-5
M. Wt: 432.29
InChI Key: OSHCBIGZCOTFRP-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)thiophene-3-carboxamide is a synthetic organic compound designed for research and screening applications. This molecule is of significant interest in medicinal chemistry for the development of novel bioactive agents, as it incorporates several privileged structural motifs commonly found in pharmaceuticals. The compound features a thiophene-3-carboxamide core, a scaffold known for its diverse biological activities. The presence of a phenylsulfonamide group linked to a 5-methylisoxazole ring is a key structural feature; sulfonamide compounds are extensively investigated for their inhibitory properties against various enzymatic targets and have demonstrated potential in several therapeutic areas . This specific architecture makes the compound a valuable candidate for high-throughput screening campaigns against a range of biological targets, particularly in infectious disease and oncology research. The structural complexity of this reagent, which includes halogenated heterocycles and a sulfonamide bridge, suggests potential for use in structure-activity relationship (SAR) studies. Researchers can utilize this compound as a core scaffold to explore interactions with biological targets such as bacterial enzymes (e.g., DprE1 in Mycobacterium tuberculosis) or viral polymerases, given that similar thiophene and sulfonamide derivatives have shown relevant activity in such contexts . Its mechanism of action would be contingent on the specific biological system under investigation, but it may function through targeted protein inhibition, potentially by binding to allosteric sites or active pockets of enzymes. This product is intended for use in a laboratory setting solely for scientific research. Please note: This product is For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2,5-dichloro-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3O4S2/c1-8-6-13(19-24-8)20-26(22,23)10-4-2-9(3-5-10)18-15(21)11-7-12(16)25-14(11)17/h2-7H,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHCBIGZCOTFRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)thiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the thiophene core The initial step may include the chlorination of thiophene to introduce the dichloro groups at the 2 and 5 positions

Industrial Production Methods

Industrial production of this compound would likely involve large-scale chemical synthesis processes, ensuring the purity and consistency of the final product. This may include the use of reactors and purification techniques such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : Reduction reactions can be performed on the chloro groups or the carboxamide group.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: : Nucleophiles such as amines or alcohols, along with suitable solvents and temperatures, are used for substitution reactions.

Major Products Formed

  • Oxidation: : Sulfoxides or sulfones.

  • Reduction: : Reduced forms of the compound, such as amines or alcohols.

  • Substitution: : Substituted thiophenes with different functional groups.

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: : Used as a building block in organic synthesis for the creation of more complex molecules.

  • Biology: : Potential use in biological studies to understand the interaction of thiophene derivatives with biological systems.

  • Medicine: : Investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activities.

  • Industry: : Utilized in material science for the development of new materials with unique properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with specific molecular targets, such as enzymes or receptors, leading to biological responses. The molecular pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfamethoxazole Derivatives ()

Three synthesized derivatives share the 4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl group but differ in their substituents:

Compound Key Structural Features Molecular Weight Yield Notable Properties
6a Thioureido-propanoic acid side chain Not reported 95.7% Carboxylic acid enhances solubility
7 Propanamide linked to 4-sulfamoylphenyl Not reported 68.6% Dual sulfamoyl groups may improve binding
8 Propenamide with dimethylpyrrole Not reported 28% Bulky substituent reduces yield

Key Differences :

  • The target compound’s dichlorothiophene-carboxamide core is absent in these derivatives, which instead feature flexible aliphatic chains.
  • The carboxylic acid in 6a may confer higher acidity compared to the carboxamide in the target compound, affecting pharmacokinetics.
Barbituric Acid-Linked Analogs ()

Two compounds from share the 4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl group but incorporate distinct substituents:

Compound Structure Molecular Formula Molecular Weight C% (Calc/Exp)
F4 Dioxoisoindolinyl-pentanamide C23H22N4O5S2 498.57 55.42/55.41
F5 Thiazol-2-yl sulfamoyl variant C22H22N3NaO6S 479.48 55.30/55.30

Key Differences :

  • F5 substitutes the 5-methylisoxazole with a thiazol-2-yl group, which may enhance electron-withdrawing effects.
USP Sulfamethoxazole Related Compounds ()

Simpler analogs include:

  • Related Compound A : N-{4-[N-(5-Methylisoxazol-3-yl)sulfamoyl]phenyl}acetamide (C12H13N3O4S, MW 295.31).
  • Related Compound B: 4-Amino-N-{4-[N-(5-methylisoxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide.

Key Differences :

  • Both lack the dichlorothiophene-carboxamide moiety, likely reducing steric bulk and altering target affinity.
Thiazolylmethylcarbamate Analogs ()

Compounds such as l and m feature thiazole rings and carbamate linkages but are structurally distinct:

  • Larger molecular frameworks (e.g., m : C44H48N8O7S, MW 857.06) with multiple aromatic systems.
  • Carbamate groups may confer hydrolytic instability compared to the stable carboxamide in the target compound.

Biological Activity

The compound 2,5-dichloro-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)thiophene-3-carboxamide , also referred to as a thiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound involves the reaction of 2,5-dichlorothiophene-3-carboxylic acid with sulfamoyl derivatives and 5-methylisoxazole. The structural characterization is typically performed using techniques such as NMR and mass spectrometry to confirm the molecular structure.

Antimicrobial Activity

The antimicrobial properties of related compounds have been extensively studied. For instance, Schiff bases derived from sulfamethoxazole demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 8.0 to 16.0 μg/mL against sulfonamide-resistant pathogens .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (μg/mL)Bacterial Type
Compound 1c16.0Sulfonamide-resistant
Compound 2c8.0Sulfonamide-resistant

The proposed mechanism of action for compounds related to this class involves inhibition of dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis. Molecular docking studies have shown that these compounds can effectively bind to the active site of DHPS, disrupting bacterial growth .

Case Studies

  • Antibacterial Efficacy : A study conducted on various thiazole derivatives showed that compounds with electron-withdrawing groups exhibited enhanced antimicrobial activity due to increased lipophilicity and better membrane penetration .
  • ADMET Properties : In vitro studies assessing absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles indicated that the compound possesses favorable drug-like characteristics, suggesting potential for therapeutic use .
  • In Vivo Studies : Further research is needed to evaluate the in vivo efficacy and safety profile of this compound in animal models to establish its therapeutic potential.

Q & A

Q. Table 1. Recommended Reaction Conditions for Synthesis Optimization

ParameterOptimal ValueEvidence Source
SolventAcetonitrile/DMF
TemperatureReflux (70–80°C)
CatalystTriethylamine/Iodine
Purification MethodRecrystallization (Ethanol)

Q. Table 2. Critical Analytical Techniques for Characterization

TechniqueApplicationKey Parameters
<sup>1</sup>H NMRConfirm aromatic proton environments400–600 MHz, DMSO-d6
HRMSValidate molecular formulaResolution > 30,000
HPLC-PDAPurity assessmentC18 column, 254 nm

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